molecular formula C12H19FN4 B2435565 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1917978-44-9

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B2435565
CAS No.: 1917978-44-9
M. Wt: 238.31
InChI Key: GYOWYIJYOWFFGR-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (CAS 1917978-44-9) is a chemical compound with a molecular formula of C12H19FN4 and a molecular weight of 238.30 g/mol . This molecule features a pyrimidine core, a key structural motif in medicinal chemistry, which is substituted with ethyl and fluoro groups and is linked to a 1-methylpiperidin-4-ylamine moiety . Pyrimidine derivatives are of significant interest in scientific research, particularly in the field of drug discovery. A Chinese patent (CN102060784A) highlights the importance of a closely related structure, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, as a key intermediate in the synthetic pathway for Voriconazole, a widely used antifungal medication . This suggests that this class of compounds, including this compound, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Researchers utilize this compound in the design and development of novel therapeutic agents. Its structure makes it a relevant intermediate for exploring new chemical entities in various drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. REFERENCES : The data presented here is compiled from publicly available sources and is provided for informational purposes. Researchers should conduct their own verification and characterization of the compound.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4/c1-3-10-11(13)12(15-8-14-10)16-9-4-6-17(2)7-5-9/h8-9H,3-7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOWYIJYOWFFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves a multi-step process. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The ethyl and fluoro groups are introduced via electrophilic substitution reactions. The N-(1-methylpiperidin-4-yl) group is typically added through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the piperidine derivative under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure for specific applications. For instance, it can be oxidized to yield pyrimidine N-oxides or reduced to produce amine derivatives.

Biology

This compound has been investigated as a biochemical probe due to its interaction with neurotransmitter pathways. It is known to bind to specific receptors in the central nervous system, potentially modulating neurotransmission. Research suggests that it could play a role in neurological studies, particularly in understanding disorders related to neurotransmitter imbalances.

Medicine

The therapeutic potential of this compound is significant. Preliminary studies indicate its efficacy in treating neurological disorders by altering signal transmission in the brain. Its unique substitution pattern may provide advantages over other compounds in terms of selectivity and potency against certain targets.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Neurological Research : A study demonstrated that derivatives of this compound exhibited significant activity in modulating neurotransmitter release in vitro, suggesting potential applications in treating mood disorders .
  • Anticancer Activity : Another investigation found that similar pyrimidine derivatives displayed moderate anticancer properties against various cancer cell lines, indicating that this class of compounds could be further explored for oncology applications .
  • Agrochemical Development : The compound's structure has also been explored for use in agrochemicals due to its potential insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda at higher concentrations .

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to modulate neurotransmitter pathways by binding to receptors in the central nervous system. This binding alters the transmission of signals, potentially reducing or blocking certain neurological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-5-fluoropyrimidin-4-one
  • 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine

Uniqueness

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with neurotransmitter pathways distinguishes it from other pyrimidine derivatives, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with an ethyl and a fluorine substituent, as well as a 1-methylpiperidine moiety. Its molecular formula is C13H17FN4C_{13}H_{17}FN_4 and it has a molecular weight of approximately 258.3 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions involving aldehydes and amines.
  • Introduction of Substituents : The ethyl and fluoro groups are added via electrophilic substitution, while the piperidine derivative is introduced through nucleophilic substitution.
  • Final Assembly : The complete compound is formed through coupling reactions under controlled conditions, often utilizing catalysts to improve yield and efficiency .

The biological activity of this compound primarily arises from its interaction with neurotransmitter receptors in the central nervous system. It modulates neurotransmitter pathways, which can influence various neurological functions. Additionally, its structural characteristics allow for potential interactions with cancer-related pathways, making it a candidate for further exploration in oncology .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds containing similar pyrimidine structures have shown efficacy against various cancer cell lines, including lung, breast, and prostate cancers .

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)0.064Induction of apoptosis
A549 (Lung)0.115Inhibition of cell proliferation
PC3 (Prostate)>1.0Cell cycle arrest

Neurological Effects

The compound's ability to interact with neurotransmitter pathways suggests potential applications in treating neurological disorders such as anxiety and depression. Its modulation of receptor activity may lead to beneficial effects in animal models .

Case Studies

A notable study investigated the compound's effects on neuroprotection in models of neurodegeneration. The results indicated that administration led to reduced neuronal death and improved cognitive function in treated animals compared to controls . Another study focused on its anticancer properties showed that it effectively inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent .

Q & A

Q. Q1. How can the synthetic route for 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine be optimized to improve yield and purity?

Methodological Answer: A multi-step synthesis approach is recommended, leveraging pyrimidine intermediates. For example:

Core Pyrimidine Formation : Start with 5-fluoro-6-ethylpyrimidin-4-amine as a precursor. Introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions.

Piperidine Coupling : React the pyrimidine intermediate with 1-methylpiperidin-4-amine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane) .

Purification : Use column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Q2. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyrimidine and piperidine rings) .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent integration and coupling patterns. For example, the fluorine atom at C5 will show distinct 19F^{19}F-NMR shifts (~-120 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 280–300 Da) .

Q. Q3. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated oxidation. Monitor parent compound depletion via LC-MS/MS .

Advanced Research Questions

Q. Q4. How can molecular docking studies predict the binding affinity of this compound to kinase targets (e.g., EGFR or CDK2)?

Methodological Answer:

Target Selection : Identify kinases with conserved ATP-binding pockets (e.g., EGFR T790M mutation).

Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: 1M17 for EGFR).

Key Interactions : Analyze hydrogen bonds (e.g., pyrimidine N1 with backbone NH of Met793) and hydrophobic interactions (fluoro/ethyl groups with Leu718/Val726) .

Q. Q5. What strategies can resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Harmonization : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for binding affinity and cellular proliferation assays (e.g., MTT in A549 cells).
  • Data Normalization : Use Z-scores to account for batch effects .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target receptors?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified piperidine (e.g., 4-fluoro-piperidine) or pyrimidine (e.g., 5-chloro instead of 5-fluoro).

Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

Crystal Structures : Co-crystallize analogs with targets to identify steric clashes (e.g., bulky substituents at C6 may reduce selectivity) .

Experimental Design & Data Analysis

Q. Q7. How should researchers design dose-response experiments to determine IC₅₀ values in cellular assays?

Methodological Answer:

  • Dose Range : Test 8–12 concentrations (e.g., 0.1 nM–100 μM) in triplicate.
  • Controls : Include staurosporine (positive control) and DMSO-only (negative control).
  • Analysis : Fit data to a four-parameter logistic model using GraphPad Prism. Report Hill slopes to assess cooperativity .

Q. Q8. What crystallographic parameters are critical for resolving intramolecular hydrogen bonding in this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K.
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters.
  • Key Metrics : Report dihedral angles (e.g., pyrimidine-piperidine ~12–15°) and hydrogen bond lengths (N–H⋯N ≈ 2.0–2.5 Å) .

Advanced Methodological Challenges

Q. Q9. How can researchers address poor aqueous solubility during formulation studies?

Methodological Answer:

  • Salt Formation : Screen counterions (e.g., HCl, citrate) via slurry experiments.
  • Nanoparticle Formulation : Use antisolvent precipitation with HPMC or PEG stabilizers.
  • Solubility Testing : Conduct shake-flask method in PBS (pH 7.4) with UV quantification .

Q. Q10. What computational tools can predict metabolic sites for fluorinated pyrimidine derivatives?

Methodological Answer:

  • Software : Use MetaSite (Molecular Discovery) or StarDrop’s P450 Module.
  • Hotspots : Fluorine at C5 may reduce CYP3A4-mediated oxidation, while ethyl groups at C6 are prone to hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.